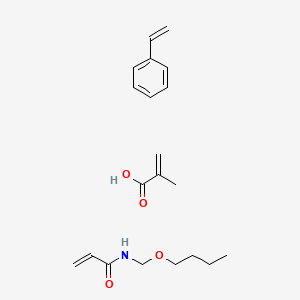
N-(butoxymethyl)prop-2-enamide;2-methylprop-2-enoic acid;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, polymer with N-(butoxymethyl)-2-propenamide and ethenylbenzene is a complex polymer that combines the properties of its constituent monomers. This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, polymer with N-(butoxymethyl)-2-propenamide and ethenylbenzene typically involves free radical polymerization. This process is initiated by a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under controlled temperature and pressure conditions. The monomers are mixed in a solvent, and the initiator is added to start the polymerization reaction.
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using large reactors. The reaction conditions are carefully monitored to ensure consistent polymer quality. The polymer is then purified and processed into various forms, such as powders, granules, or films, depending on its intended application.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-methyl-, polymer with N-(butoxymethyl)-2-propenamide and ethenylbenzene can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-Propenoic acid, 2-methyl-, polymer with N-(butoxymethyl)-2-propenamide and ethenylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its ability to form hydrogels.
Industry: Applied in coatings, adhesives, and sealants due to its excellent adhesive properties.
Mécanisme D'action
The mechanism of action of this polymer involves the interaction of its functional groups with various molecular targets. The polymer can form hydrogen bonds, ionic bonds, and covalent bonds with other molecules, leading to its diverse range of applications. The pathways involved include the formation of cross-linked networks, which enhance the mechanical strength and stability of the polymer.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and ethenylbenzene
- 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and ethenylbenzene
Uniqueness
2-Propenoic acid, 2-methyl-, polymer with N-(butoxymethyl)-2-propenamide and ethenylbenzene is unique due to the presence of the N-(butoxymethyl)-2-propenamide monomer, which imparts specific properties such as increased flexibility and improved adhesion. This makes it particularly suitable for applications requiring these characteristics.
Propriétés
Numéro CAS |
65588-71-8 |
|---|---|
Formule moléculaire |
C20H29NO4 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
N-(butoxymethyl)prop-2-enamide;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H15NO2.C8H8.C4H6O2/c1-3-5-6-11-7-9-8(10)4-2;1-2-8-6-4-3-5-7-8;1-3(2)4(5)6/h4H,2-3,5-7H2,1H3,(H,9,10);2-7H,1H2;1H2,2H3,(H,5,6) |
Clé InChI |
QLFWRQFANSLHMU-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCNC(=O)C=C.CC(=C)C(=O)O.C=CC1=CC=CC=C1 |
Numéros CAS associés |
65588-71-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















